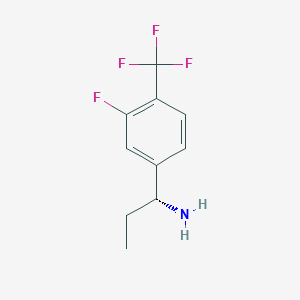

(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

Vue d'ensemble

Description

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorinated aromatic ring and a propan-1-amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the fluorinated aromatic ring, which can be achieved through electrophilic aromatic substitution reactions.

Chiral Amine Introduction:

Reaction Conditions: Common reaction conditions include the use of solvents such as dichloromethane or toluene, and reagents like lithium aluminum hydride for reduction steps.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization or chromatography to achieve high purity of the final product.

Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical-grade standards.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

Imines and Nitriles: From oxidation of the amine group.

Cyclohexane Derivatives: From reduction of the aromatic ring.

Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism by which ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine exerts its effects involves:

Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.

Activité Biologique

(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, with the CAS number 2089671-68-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula for this compound is CHFN. The trifluoromethyl group (-CF) is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Compounds containing trifluoromethyl groups often exhibit enhanced binding affinity and selectivity for specific receptors or enzymes.

- Monoamine Oxidase Inhibition : Preliminary studies suggest that compounds with similar structures may act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO-B have therapeutic applications in treating neurodegenerative disorders such as Parkinson's disease .

- Serotonin Reuptake Inhibition : The presence of a fluorinated phenyl group may enhance the compound's ability to inhibit serotonin reuptake, similar to other fluoroalkyl amines that have shown efficacy in treating mood disorders .

Pharmacological Studies

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

- Neuropsychiatric Disorders : Given its structural similarities to known antidepressants, the compound may be evaluated for efficacy in treating conditions such as depression and anxiety disorders.

- Antiviral Activity : The compound's structural features may provide a basis for exploring antiviral applications, particularly against RNA viruses, by inhibiting viral replication mechanisms.

In Vitro Studies

In vitro assays have demonstrated that derivatives of compounds similar to this compound exhibit significant inhibitory activity against MAO-B. For instance, a study reported IC values indicating potent inhibition by structurally related compounds .

| Compound | MAO-B IC (nM) |

|---|---|

| Compound A | 36.0 |

| Compound B | 15.4 |

| This compound | TBD |

Animal Models

Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. These studies will help determine dosage forms, routes of administration, and potential side effects.

Propriétés

IUPAC Name |

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQFPLJRYJOIMC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705171 | |

| Record name | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241677-13-3 | |

| Record name | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.